



Application Notes and Protocols for ACKR3 Activation by VUF11207

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a key regulator of chemokine signaling, primarily through its role in scavenging the chemokine CXCL12. Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 does not activate G protein signaling pathways. Instead, agonist binding leads to the recruitment of β -arrestin, subsequent receptor internalization, and modulation of downstream signaling pathways, including the ERK/MAPK and Akt pathways.[1][2][3] **VUF11207** is a small molecule agonist of ACKR3, widely used to investigate the receptor's function in various physiological and pathological processes.[2][4] These application notes provide detailed protocols for assessing ACKR3 activation using **VUF11207**, focusing on β -arrestin recruitment, receptor internalization, and ERK1/2 phosphorylation.

ACKR3 Signaling Pathway

Activation of ACKR3 by an agonist such as **VUF11207** initiates a G protein-independent signaling cascade. The receptor is first phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β -arrestin proteins, which are recruited to the intracellular tail of the receptor. The ACKR3/ β -arrestin complex is then internalized into endosomes, effectively removing the receptor and its bound ligand from the cell surface. This scavenging function is a primary mechanism by which ACKR3 regulates extracellular chemokine concentrations. While internalized, ACKR3 can modulate signaling

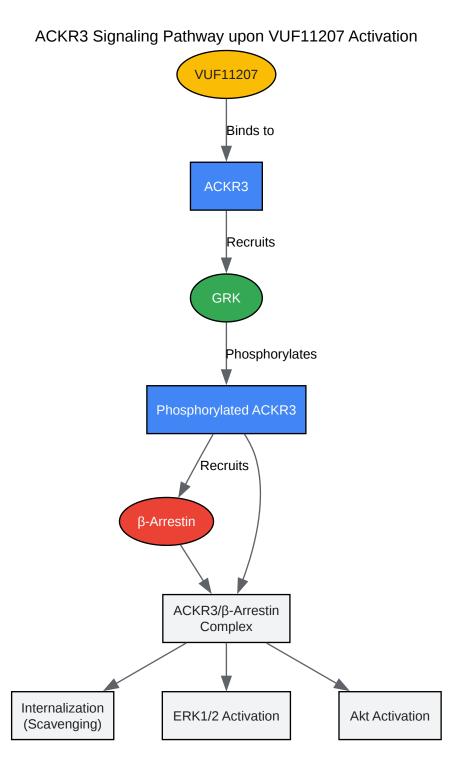




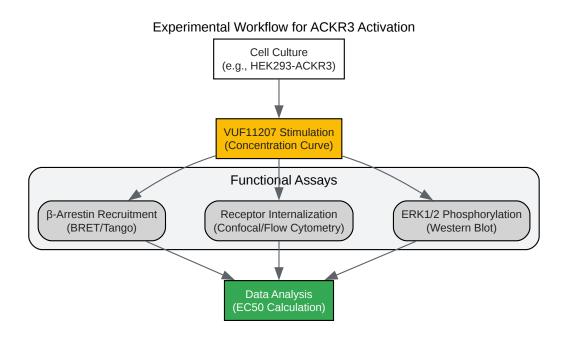


from other receptors, such as CXCR4, through the formation of heterodimers, impacting pathways that control cell migration and survival, including the ERK1/2 and Akt signaling cascades.[1][2][3]









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